Dual HLA-A1 and HLA-B35 Restriction Expands Eligible Patient Population by Approximately 19%
Unlike most MAGE-A1-derived epitopes that are restricted to a single HLA allele, the EADPTGHSY peptide is presented to CTL by both HLA-A1 and HLA-B35 molecules (specifically HLA-B*3501 and HLA-B*3503 subtypes) [1]. This dual-presentation capability is not observed with the MAGE-A1 96-104 epitope, which is restricted to HLA-A*0201, nor with the MAGE-A1 268-282 peptide restricted to HLA-DP4 [2]. The HLA-B*3501 and B*3503 subtypes are expressed by approximately 19% of Caucasians, significantly expanding the treatable patient population beyond HLA-A1-positive individuals alone [1].
| Evidence Dimension | HLA restriction breadth (number of presenting alleles) |
|---|---|
| Target Compound Data | Dual HLA-A1 and HLA-B35 (B*3501 and B*3503) presentation capability |
| Comparator Or Baseline | MAGE-A1 96-104: HLA-A*0201 only; MAGE-A1 268-282: HLA-DP4 only |
| Quantified Difference | Expands eligible patient population by approximately 19% of Caucasians (HLA-B35 carrier frequency) |
| Conditions | CTL clone recognition assay and tumor cell lysis assay using MAGE-A1-expressing tumor lines |
Why This Matters
Procurement of the correct MAGE-A1 epitope (EADPTGHSY vs. 96-104 vs. 268-282) directly determines the eligible patient HLA haplotype in clinical trial design and influences the statistical power of immunomonitoring studies.
- [1] Luiten RM, Demotte N, Tine J, van der Bruggen P. A MAGE-A1 peptide presented to cytolytic T lymphocytes by both HLA-B35 and HLA-A1 molecules. Tissue Antigens. 2000;56(1):77-81. View Source
- [2] Chianese-Bullock KA, Pressley J, Garbee C, Hibbitts S, Murphy C, Yamshchikov G, Petroni GR, Bissonette EA, Grosh WW, Merrill P, Fink R, Woodson EM, Wiernasz CJ, Patterson JW, Slingluff CL Jr. MAGE-A1-, MAGE-A10-, and gp100-derived peptides are immunogenic when combined with granulocyte-macrophage colony-stimulating factor and montanide ISA-51 adjuvant and administered as part of a multipeptide vaccine for melanoma. J Immunol. 2005;174(5):3080-3086. View Source
